Tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate
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Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to NH and an alkyl group . They are used in a variety of applications, including as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process can vary depending on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate involves a carbonyl group (C=O) attached to NH and an alkyl group . The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles . The exact reactions can vary depending on the specific compound and conditions .Physical and Chemical Properties Analysis
Tert-butyl carbamates have various physical and chemical properties, including their molecular weight, solubility, melting point, and boiling point . These properties can vary depending on the specific compound .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-7-16(23)21(6)14-17(24)22-12-9-15(10-13-22)8-11-20(5)18(25)26-19(2,3)4/h7,15H,1,8-14H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBVGMFTWYQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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